molecular formula C16H16N2O4 B12823486 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide

2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide

Cat. No.: B12823486
M. Wt: 300.31 g/mol
InChI Key: YWGDTDSOHPHFAQ-UHFFFAOYSA-N
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Description

2-Hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide is an organic compound with the molecular formula C16H16N2O4 This compound is characterized by the presence of a hydroxyl group, a nitrophenyl group, and a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzyl chloride and phenylacetic acid.

    Formation of Intermediate: The 4-nitrobenzyl chloride is reacted with phenylacetic acid in the presence of a base to form an intermediate compound.

    Hydroxylation: The intermediate compound is then hydroxylated using a suitable hydroxylating agent to introduce the hydroxyl group.

    Amidation: Finally, the hydroxylated intermediate is subjected to amidation with an amine to form the desired product.

Industrial Production Methods

For industrial production, the synthesis of this compound can be optimized by using continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-N-[2-(4-aminophenyl)ethyl]-2-phenylacetamide: Similar structure but with an amino group instead of a nitro group[][5].

    2-Hydroxy-N-[2-(4-methylphenyl)ethyl]-2-phenylacetamide: Similar structure but with a methyl group instead of a nitro group[][5].

Uniqueness

2-Hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs[5][5].

Properties

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide

InChI

InChI=1S/C16H16N2O4/c19-15(13-4-2-1-3-5-13)16(20)17-11-10-12-6-8-14(9-7-12)18(21)22/h1-9,15,19H,10-11H2,(H,17,20)

InChI Key

YWGDTDSOHPHFAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NCCC2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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